molecular formula C11H16O2 B14017992 (4-Ethoxy-2,3-dimethylphenyl)methanol

(4-Ethoxy-2,3-dimethylphenyl)methanol

Cat. No.: B14017992
M. Wt: 180.24 g/mol
InChI Key: YAWJWSTUOFKMKE-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,3-dimethylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH2OH) group attached to a phenyl ring substituted with an ethoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C3) positions. The ethoxy group enhances lipophilicity compared to methoxy analogs, while the methyl groups introduce steric hindrance, influencing reactivity and intermolecular interactions .

However, its synthesis likely follows standard aryl ether and alcohol formation methodologies, such as nucleophilic substitution or reduction of corresponding aldehydes (e.g., (4-Ethoxy-2,3-dimethylphenyl)boronic acid derivatives) .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(4-ethoxy-2,3-dimethylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-6,12H,4,7H2,1-3H3

InChI Key

YAWJWSTUOFKMKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)CO)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2,3-dimethylphenyl)methanol typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 4-ethoxy-2,3-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups are replaced by other substituents. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 4-Ethoxy-2,3-dimethylbenzaldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Ethoxy-2,3-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Key Differences Implications Reference
This compound C4: Ethoxy; C2, C3: Methyl Reference compound Moderate lipophilicity; steric hindrance
(4-Methoxy-2,3-dimethylphenyl)methanol C4: Methoxy; C2, C3: Methyl Shorter alkoxy chain (methoxy vs. ethoxy) Reduced lipophilicity; higher solubility
(6-Hydroxymethyl-2,3-dimethylphenyl)methanol C6: Hydroxymethyl; C2, C3: Methyl Additional hydroxyl group at C6 Enhanced hydrogen bonding; polar character
(2-Methoxy-4,5-dimethylphenyl)methanol C2: Methoxy; C4, C5: Methyl Substituent position shift Altered electronic effects; steric clash
(3,4-Dimethoxyphenyl)methanol C3, C4: Methoxy Lack of methyl groups at C2, C3 Lower steric bulk; higher reactivity

Physicochemical Properties

  • Lipophilicity: The ethoxy group in this compound increases logP compared to methoxy analogs, favoring membrane permeability in biological systems .
  • Solubility: Hydroxyl-containing analogs (e.g., (6-Hydroxymethyl-2,3-dimethylphenyl)methanol) exhibit higher aqueous solubility due to hydrogen bonding .

Analytical Characterization

  • Chromatographic Behavior: Compounds like this compound may exhibit retention time shifts in HPLC compared to methoxy analogs due to increased hydrophobicity, as observed in similar systems .
  • NMR Signatures : Methyl and ethoxy groups produce distinct splitting patterns in $^1$H NMR, aiding structural elucidation .

Biological Activity

(4-Ethoxy-2,3-dimethylphenyl)methanol, a compound belonging to the class of substituted phenols, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The above table summarizes the MIC values obtained from in vitro assays conducted on different bacterial strains. The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µM)
MCF7 (breast cancer)15.5
HCT116 (colon cancer)12.3
A549 (lung cancer)18.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above the MIC values mentioned earlier.
  • Anticancer Evaluation :
    In a study published in Cancer Letters, researchers assessed the cytotoxicity of several substituted phenols against different cancer cell lines. This compound was found to be among the most potent compounds tested, particularly against HCT116 cells.

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